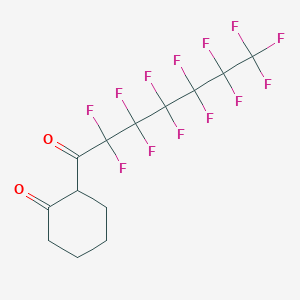

2-(Perfluoroheptanoyl)cyclohexanone

Descripción general

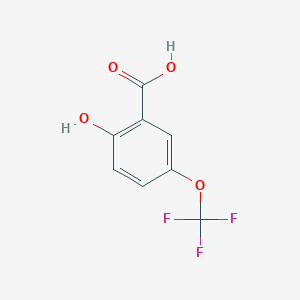

Descripción

“2-(Perfluoroheptanoyl)cyclohexanone” is a chemical compound with the molecular formula C13H9F13O2 and a molecular weight of 444.19 .

Synthesis Analysis

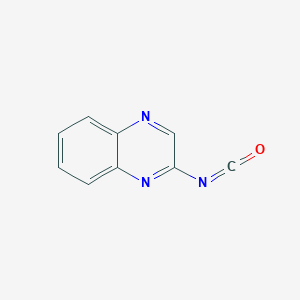

The synthesis of “this compound” involves several steps. The reaction conditions include the use of lithium hydride in benzene for 5 hours . Another method involves the Chapman-Stevens oxidation reaction, where sodium hypochlorite and acetic acid are reacted to yield hypochlorous acid, which is then added to cyclohexanol to synthesize cyclohexanone .Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula C13H9F13O2 .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex. The Chapman-Stevens oxidation reaction is one such reaction, where sodium hypochlorite and acetic acid are reacted to yield hypochlorous acid, which is then added to cyclohexanol to synthesize cyclohexanone .Physical And Chemical Properties Analysis

“this compound” is a colorless oily liquid at room temperature with a characteristic odor . Its molecular weight is approximately 444.19 g/mol .Aplicaciones Científicas De Investigación

Catalysis and Chemical Synthesis

Catalytic Applications : Cyclohexanone, a compound related to 2-(Perfluoroheptanoyl)cyclohexanone, is widely used as an intermediate in chemical synthesis. For example, it has been employed in the highly selective hydrogenation of phenol and derivatives over Pd@carbon nitride catalysts in aqueous media, showing excellent conversion and selectivity rates under mild conditions (Wang et al., 2011).

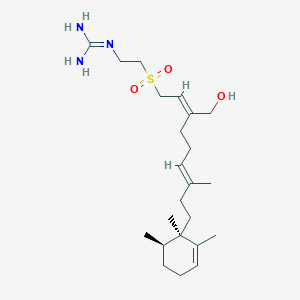

Synthesis of Complexes : Research on the synthesis of various mononuclear complexes of Pd(II) using perfluoroheptanoyl cyclohexanone and other compounds has been documented. These studies are significant in understanding the structural and chemical properties of these complexes (Chizhov et al., 2004).

Selective Oxidation Processes : Studies have explored the selective oxidation of cyclohexane to cyclohexanol and cyclohexanone, demonstrating the importance of these compounds in chemical industry processes (Reddy & Sivasanker, 1991).

Industrial Applications

- Production of Industrial Intermediates : Cyclohexanone peroxide, closely related to this compound, is a key organic peroxide used in the chemical industry, particularly in polymerization processes. Studies have evaluated its synthesis and thermal stability, providing insights into safer operating conditions for its industrial use (Zang et al., 2016).

Environmental and Safety Aspects

Thermal Hazard Evaluation : The thermal hazard characteristics of cyclohexanone peroxide synthesis, a compound related to this compound, have been studied to enhance understanding of the peroxide reaction and to establish safer chemical industry practices (Zang et al., 2013).

Photochemical Reactions : The photochemistry of certain cyclohexanone derivatives has been investigated, providing insights into their behavior under UV irradiation and their potential applications in various fields (Cookson & Rogers, 1974).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F13O2/c14-8(15,7(28)5-3-1-2-4-6(5)27)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCSEYRTJFTOQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F13O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456002 | |

| Record name | 2-(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanoyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

141478-89-9 | |

| Record name | 2-(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanoyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, [2-(dimethylamino)-1-methoxy-2-oxoethyl]-, methyl ester (9CI)](/img/structure/B137048.png)

![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)

![2,2,5,5-Tetramethyl-4-[[2-[(2,2,5,5-tetramethyl-4-oxooxolan-3-ylidene)methylamino]ethylamino]methylidene]oxolan-3-one](/img/structure/B137070.png)